molecular formula C6H8N2O B13558799 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde

2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde

Cat. No.: B13558799
M. Wt: 124.14 g/mol
InChI Key: ZPPNHRULEWUIGD-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate aldehyde precursor. One common method is the Vilsmeier-Haack reaction, where 1-methyl-1H-pyrazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining reaction conditions, using appropriate solvents, and ensuring product purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: 2-(1-methyl-1H-pyrazol-3-yl)acetic acid.

    Reduction: 2-(1-methyl-1H-pyrazol-3-yl)ethanol.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to various biochemical effects. The pyrazole ring can also interact with molecular targets such as receptors and enzymes, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-pyrazol-3-yl)acetaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and interactions with other molecules. This positioning can lead to different chemical and biological properties compared to its isomers and related compounds.

Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

2-(1-methylpyrazol-3-yl)acetaldehyde

InChI

InChI=1S/C6H8N2O/c1-8-4-2-6(7-8)3-5-9/h2,4-5H,3H2,1H3

InChI Key

ZPPNHRULEWUIGD-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC=O

Origin of Product

United States

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